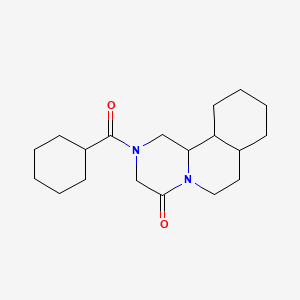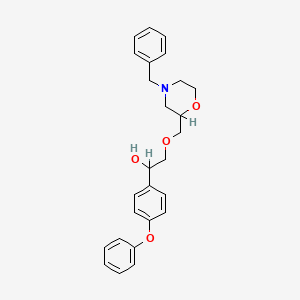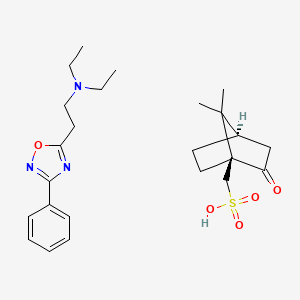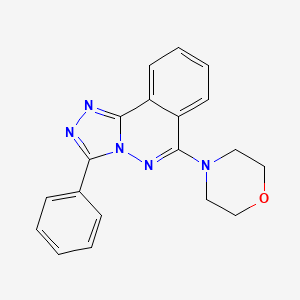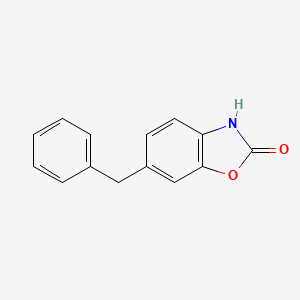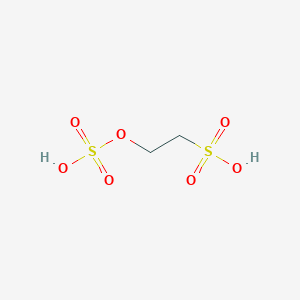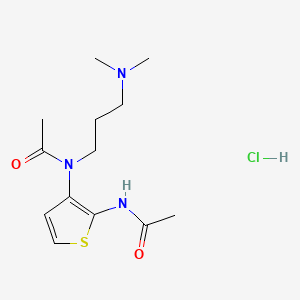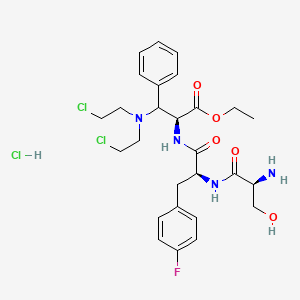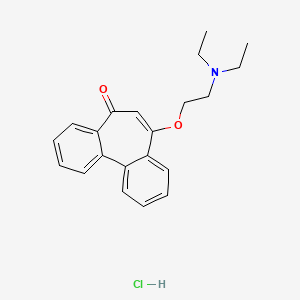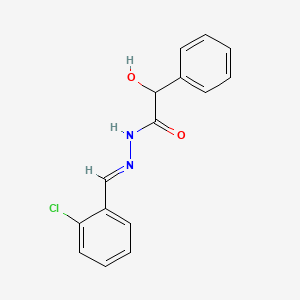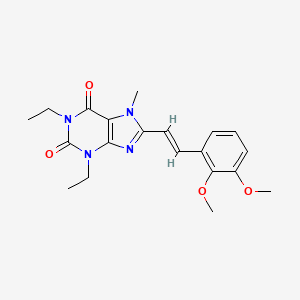
(E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system. This particular compound is characterized by the presence of a dimethoxystyryl group attached to the xanthine core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Formation of the Styryl Group: The dimethoxystyryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the styryl group.
Final Coupling: The styryl group is then coupled to the xanthine core under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch Reactors: Large-scale batch reactors to carry out the Wittig reaction and subsequent coupling.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted xanthine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine is used as a model compound to study the reactivity of xanthine derivatives. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
Biologically, this compound has been studied for its potential effects on cellular processes. It has shown promise in modulating enzyme activity and influencing signal transduction pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity in preclinical studies against certain types of cancer cells, making it a candidate for further drug development.
Industry
Industrially, this compound can be used in the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: Another xanthine derivative known for its stimulant effects.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in chocolate and known for its mild stimulant effects.
Uniqueness
(E)-8-(2,3-Dimethoxystyryl)-1,3-diethyl-7-methylxanthine is unique due to the presence of the dimethoxystyryl group, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound has shown potential in modulating enzyme activity and influencing cellular processes, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
155271-01-5 |
|---|---|
Formule moléculaire |
C20H24N4O4 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
8-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-16(19(25)24(7-2)20(23)26)22(3)15(21-18)12-11-13-9-8-10-14(27-4)17(13)28-5/h8-12H,6-7H2,1-5H3/b12-11+ |
Clé InChI |
HMFNHSWZSIBCBY-VAWYXSNFSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=C(C(=CC=C3)OC)OC)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=C(C(=CC=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12736716.png)
